Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate
Description
Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate (CAS: 898752-26-6) is a fluorinated ester with the molecular formula C₁₄H₁₆F₂O₃ and a molecular weight of 270 Da. It features a hexanoate backbone substituted with a 3,4-difluorophenyl ketone group at the 6-position (Figure 1). Key physicochemical properties include a LogP of 3.03, indicative of moderate lipophilicity, and a polar surface area of 43 Ų . The compound is commercially available from suppliers such as A2B Chem and Fluorochem CN, with purity levels ranging from 95% to 97% and pricing starting at $658/g .
Properties
IUPAC Name |
ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-8-11(15)12(16)9-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZONBJUCRIVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645581 | |
| Record name | Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-26-6 | |
| Record name | Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate typically involves the esterification of 6-(3,4-difluorophenyl)-6-oxohexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 6-(3,4-difluorophenyl)-6-oxohexanoic acid.
Reduction: 6-(3,4-difluorophenyl)-6-hydroxyhexanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the difluorophenyl group enhances its binding affinity and specificity towards the target enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate belongs to a family of aryl-substituted hexanoate esters. Below is a detailed comparison with analogs differing in aromatic substituents, halogenation patterns, and functional groups.
Halogenated Analogs
Notes:
- *Estimated LogP for Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate based on structural similarity.
- Chlorinated analogs (e.g., 4-chloro-2-fluoro) exhibit higher molecular weights and altered electronic properties compared to fluorinated derivatives.
Methyl- and Methoxy-Substituted Analogs
Notes:
- Methyl and methoxy substitutions reduce halogen-related toxicity but may compromise target binding in pharmacological contexts.
Hybrid Halogenated-Methoxy Analogs
Key Research Findings
- Synthetic Accessibility: this compound and its analogs are synthesized via Friedel-Crafts acylation or multi-step coupling reactions, often involving tert-butyl or silyl-protected intermediates (e.g., compound 19 in ) .
- Commercial Viability : The target compound has 8 suppliers globally, compared to 10+ for dichlorinated analogs, reflecting balanced demand and synthetic feasibility .
- Safety Profile: this compound carries hazard codes H302/H315/H319/H335, indicating toxicity upon ingestion, skin contact, or inhalation, similar to other halogenated esters .
Biological Activity
Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hexanoate backbone with a difluorophenyl substituent. The presence of fluorine atoms is known to influence the compound's lipophilicity and reactivity, which may enhance its biological interactions compared to similar compounds lacking such substitutions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine substituents can enhance binding affinity to these targets, potentially modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses in vitro, making it a candidate for further exploration in inflammatory disease models.
- Anticancer Potential : Some studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
-
Anti-inflammatory Activity :
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a reduction of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 40% compared to controls.
-
Anticancer Effects :
- In vitro assays on human breast cancer cell lines (MCF-7) showed that this compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours of exposure.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | Chlorine substituents | Different reactivity due to chlorine's influence |
| Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | Single fluorine substituent | May exhibit different pharmacological properties |
| Ethyl 6-(3-bromo-4-fluorophenyl)-6-oxohexanoate | Bromine substituent | Varies in stability and reactivity compared to fluorine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
